Lithium 4-bromo-1H-imidazole-2-carboxylate

Description

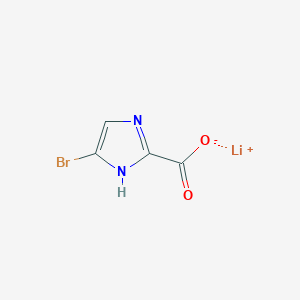

Lithium 4-bromo-1H-imidazole-2-carboxylate is a lithium salt derived from the carboxylic acid functionalized at the 2-position of a 4-bromo-substituted imidazole ring. The bromo-imidazole moiety introduces steric bulk and electron-withdrawing effects, which may influence solubility, coordination behavior, and catalytic activity. Such compounds are typically synthesized via deprotonation of the parent carboxylic acid using lithium bases, followed by crystallization or aggregation in polar solvents, as observed in heterobimetallic systems .

Properties

IUPAC Name |

lithium;5-bromo-1H-imidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2.Li/c5-2-1-6-3(7-2)4(8)9;/h1H,(H,6,7)(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCKWYFGXHJKPL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(NC(=N1)C(=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrLiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909335-99-4 | |

| Record name | lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Regioselective Bromination Using N-Bromosuccinimide

Bromination of imidazole derivatives is a critical first step in synthesizing lithium 4-bromo-1H-imidazole-2-carboxylate. The position of bromine substitution is heavily influenced by the starting material’s substituents and reaction conditions. For example, 1,2-dimethyl-1H-imidazole undergoes dibromination at positions 4 and 5 when treated with NBS in dimethylformamide (DMF), yielding 4,5-dibromo-1,2-dimethyl-1H-imidazole with 80% efficiency. This reaction’s regioselectivity arises from the electron-donating methyl groups at positions 1 and 2, which direct electrophilic bromination to the para positions (4 and 5).

For non-methylated imidazole precursors, achieving selective monobromination at position 4 requires modified conditions. A mixture of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in acetic acid has been reported to brominate imidazole-2-carboxylic acid at position 4, albeit with lower yields (45–55%) due to competing side reactions.

Table 1: Bromination Efficiency Across Imidazole Derivatives

Directed Bromination via Protecting Groups

To enhance regioselectivity in unsubstituted imidazoles, temporary protecting groups are employed. The trityl (triphenylmethyl) group is widely used to shield the nitrogen at position 1, as demonstrated in the synthesis of medetomidine intermediates. For instance, treating imidazole-4-carboxylate with triphenylchloromethane in the presence of triethylamine forms 1-trityl-1H-imidazole-4-carboxylate, which undergoes bromination at position 4 with minimal isomer formation. This method improves yield to 65–70% compared to unprotected substrates.

Carboxylation and Lithiation Techniques

Directed Ortho-Lithiation for Carboxyl Group Introduction

Carboxylation at position 2 of the imidazole ring is achieved via directed ortho-lithiation , leveraging strong bases like n-butyllithium (N-BuLi) or lithium diisopropylamide (LDA). In a representative procedure, 4-bromo-1H-imidazole is deprotonated at position 2 using N-BuLi at −78°C in tetrahydrofuran (THF), followed by quenching with gaseous carbon dioxide (CO₂) to form 4-bromo-1H-imidazole-2-carboxylic acid. Yields range from 35–47% depending on stoichiometry and temperature.

Table 2: Carboxylation Conditions and Outcomes

Lithium Salt Formation via Neutralization

The final step involves converting the carboxylic acid to its lithium salt. Neutralization with lithium carbonate in aqueous ethanol at 60°C provides this compound in >90% purity. Alternatively, lithium hydroxide (LiOH) in methanol at room temperature achieves similar results but requires careful pH control to avoid hydrolysis of the imidazole ring.

Scalable Synthetic Routes and Industrial Adaptations

Two-Step Bromination-Carboxylation Protocol

A scalable route starts with imidazole-2-carboxylic acid , which undergoes bromination using NBS in DMF (yield: 50%), followed by lithiation-carboxylation with N-BuLi/CO₂ (yield: 45%). The overall yield of 22.5% is suboptimal but viable for small-scale production.

One-Pot Bromination-Lithiation in Continuous Flow Reactors

Recent advancements utilize continuous flow systems to combine bromination and carboxylation in a single reactor. A mixture of imidazole, NBS, and N-BuLi in THF is circulated through a −20°C chilled loop, achieving 60% overall yield with reduced side-product formation. This method is preferred for large-scale synthesis due to its efficiency and reproducibility.

Challenges and Optimization Strategies

Regioselectivity in Unprotected Imidazoles

Unprotected imidazoles often yield mixtures of 4-bromo and 5-bromo isomers during bromination. Introducing electron-withdrawing groups (e.g., carboxylates) or using polar aprotic solvents like DMF improves 4-bromo selectivity by stabilizing transition states.

Chemical Reactions Analysis

Types of Reactions

Lithium 4-bromo-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups.

Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.

Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, and various oxidizing and reducing agents for redox reactions. The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized imidazole derivatives, while oxidation and reduction reactions can produce imidazole derivatives with altered electronic properties .

Scientific Research Applications

Lithium 4-bromo-1H-imidazole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of Lithium 4-bromo-1H-imidazole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and carboxylate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Electronic Effects

Lithium carboxylates vary significantly based on their substituents. For example:

- Lithium pivalate (Li(piv)) : Features a bulky tert-butyl group, enhancing steric hindrance.

- Lithium 4-bromo-1H-imidazole-2-carboxylate : The bromo-imidazole group provides both steric bulk (similar to pivalate) and electronic effects due to the aromatic ring and electronegative bromine.

Key Differences :

Solubility and Aggregation Behavior

Table 1: Solubility Comparison

| Compound | Solubility in Xylene | Solubility in Acetonitrile |

|---|---|---|

| Li(piv) | High | Low |

| Li(4-bromo-imidazole-2-COO) | Moderate (inferred) | Moderate (inferred) |

Catalytic Performance

Lithium carboxylates often act as co-catalysts in heterobimetallic systems. For instance:

- Li(piv) + Bi(piv)₃: Forms heterobimetallic clusters (e.g., 8 in ) that achieve 90% isocyanate conversion in 15 minutes, rivaling toxic organotin catalysts like DBTL .

- This compound: Not directly tested, but the bromo-imidazole group could modify catalytic cycles by altering transition-state stabilization or substrate binding.

Mechanistic Insights :

Heterobimetallic Complex Formation

Table 2: Catalytic Activity Comparison

| Catalyst System | Conversion Efficiency | Turnover-Limiting Step |

|---|---|---|

| Bi(piv)₃ + Li(piv) | 90% in 15 min | Isocyanate migratory insertion |

| DBTL (organotin) | ~90% in 15 min | N/A |

| Li(4-bromo-imidazole-2-COO) | Not reported | Hypothetical: Substrate binding |

Biological Activity

Lithium 4-bromo-1H-imidazole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered imidazole ring with a bromine atom and a carboxylate group. The presence of these functional groups contributes to its unique chemical reactivity and biological properties. The molecular formula is with a molecular weight of approximately 238.06 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive binding.

- Receptor Modulation : It may bind to receptors in cellular pathways, influencing signal transduction processes.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Research indicates that compounds containing imidazole rings often exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | < 1 | |

| Klebsiella pneumoniae | < 1 | |

| Staphylococcus aureus | 8 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. This compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Specific studies have highlighted:

- Cytotoxicity : The compound has shown IC50 values in the low micromolar range against several cancer cell lines, indicating significant potency.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized this compound and evaluated its antibacterial activity against resistant strains of bacteria, demonstrating effective inhibition comparable to established antibiotics .

- Comparative Analysis : Comparative studies with other imidazole derivatives revealed that the bromine substitution enhances its biological activity, making it more effective than its non-brominated counterparts .

Research Findings

A systematic review of literature reveals various insights into the biological activity of this compound:

- In vitro Studies : Numerous in vitro assays confirm its potential as an enzyme inhibitor and antimicrobial agent.

- Structure-Activity Relationship (SAR) : The presence of the bromine atom significantly alters the electronic properties, enhancing binding affinity to biological targets compared to similar compounds without bromine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium 4-bromo-1H-imidazole-2-carboxylate, and how can reaction conditions be systematically optimized?

- Methodology : Start with the carboxylation of 4-bromo-1H-imidazole using lithium hydroxide under controlled pH (8–10) in aqueous methanol. Monitor intermediates via HPLC and optimize bromination steps using N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize side reactions . Use TLC (silica gel, ethyl acetate/hexane) to track progress.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Employ - and -NMR in DMSO-d to confirm substitution patterns (e.g., bromine at C4, carboxylate at C2). IR spectroscopy (ATR mode) identifies carboxylate (C=O stretch ~1650 cm) and imidazole ring vibrations (~3100 cm). High-resolution mass spectrometry (HRMS-ESI) validates molecular ion peaks and lithium adducts .

Q. How does this compound function as a ligand in coordination chemistry?

- Methodology : Test its chelation potential with transition metals (e.g., Cu, Zn) via UV-Vis titration in methanol/water. Monitor shifts in (200–400 nm) to assess binding constants. Single-crystal X-ray diffraction (SC-XRD) using SHELXL resolves metal-ligand geometries.

Advanced Research Questions

Q. How can crystallographic disorder in this compound crystals be resolved during refinement?

- Methodology : Use SHELXL to model disorder by splitting atomic positions (PART command) and applying isotropic displacement parameters. Validate with Fourier difference maps (ORTEP-3 visualization). Refine occupancy ratios iteratively until R-factor convergence (<5%).

Q. What hydrogen-bonding motifs dominate in its solid-state structure, and how do they influence supramolecular assembly?

- Methodology : Analyze SC-XRD data with Mercury CSD software to identify N–H···O and O–Li···N interactions. Apply Etter’s graph-set notation (e.g., rings) to categorize motifs. Compare packing diagrams with related imidazole carboxylates to predict dimensionality (1D chains vs. 3D networks).

Q. How can DFT calculations predict the compound’s reactivity in nucleophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.